![molecular formula C19H19FN2O3S B2415664 4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-60-6](/img/structure/B2415664.png)
4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide" is a synthetic molecule characterized by a complex structure that includes a fluorinated benzene ring, a methyl group, and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonamide and 2-methylquinoline derivatives.
Coupling Reaction: : A coupling reaction between 4-fluorobenzenesulfonamide and 2-methylquinoline is typically facilitated using catalysts like palladium (Pd) complexes under controlled temperature and pressure conditions.
Cyclization: : The intermediate products undergo cyclization to form the hexahydropyrido[3,2,1-ij]quinoline core structure. This step often requires specific reagents such as acids or bases to promote the ring closure.
Final Modification: : The compound is finalized by introducing the sulfonamide group and fluorine atom, typically through substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
The industrial production of this compound would scale up the synthetic process using larger reactors and more efficient catalytic systems. Process optimization may include continuous flow systems to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the quinoline moiety, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions may target the carbonyl group within the hexahydropyrido structure, using reagents such as sodium borohydride.
Substitution: : The fluorinated benzene ring is amenable to nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under specific conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sodium hydroxide for nucleophilic aromatic substitution.
Major Products
Oxidation Products: : Oxidized derivatives of the quinoline ring.
Reduction Products: : Reduced forms of the quinoline core.
Substitution Products: : Substituted benzene derivatives with various functional groups replacing fluorine.
Aplicaciones Científicas De Investigación
Chemistry
The unique structure of this compound makes it an interesting subject for studying new reaction mechanisms and exploring synthetic routes in organic chemistry.
Biology
In biological research, this compound may be studied for its potential interaction with enzymes or receptors, due to its structural resemblance to known bioactive molecules.
Medicine
Medicinal chemistry applications include exploring its potential as a drug candidate. Its interaction with specific biological targets may provide insights into developing new therapeutic agents for diseases such as cancer or neurological disorders.
Industry
In industrial applications, derivatives of this compound may be used in the development of new materials with specific properties, such as high-performance polymers or advanced coatings.
Mecanismo De Acción
The mechanism by which "4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide" exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The sulfonamide group and quinoline ring system are known to engage in hydrogen bonding and pi-pi interactions, which can modulate the activity of biological macromolecules. Detailed studies involving molecular docking and biochemical assays would elucidate the precise pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: : Shares the fluorinated benzene ring and sulfonamide group but lacks the complex quinoline structure.
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide: : Contains the quinoline core and sulfonamide group but without the fluorine substitution.
2-methylquinoline derivatives: : Analogous in containing the quinoline moiety but differ in substitution patterns and functional groups.
Uniqueness
The uniqueness of "4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide" lies in its combined structural motifs, which endow it with distinctive chemical properties and potential biological activities. This combination of a fluorinated aromatic ring with a quinoline moiety and a sulfonamide group is not commonly found in many known compounds, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-9-15(20)5-6-17(12)26(24,25)21-16-10-13-3-2-8-22-18(23)7-4-14(11-16)19(13)22/h5-6,9-11,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPOXWPAOHYUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


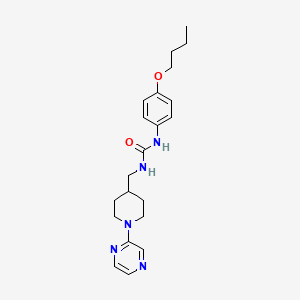
![3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2415586.png)
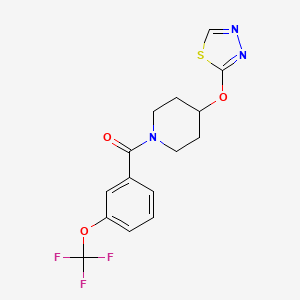
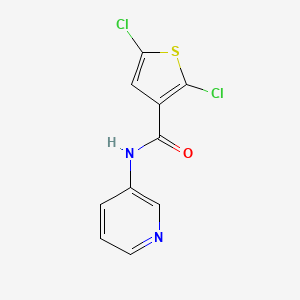
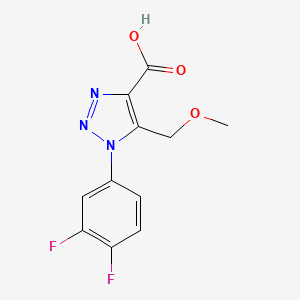
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2415592.png)
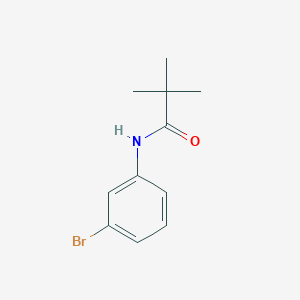
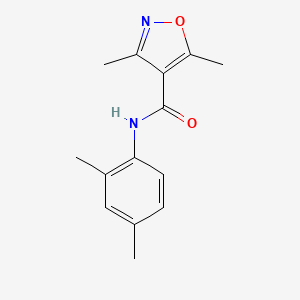
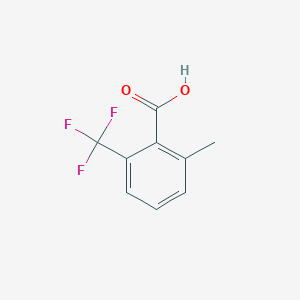
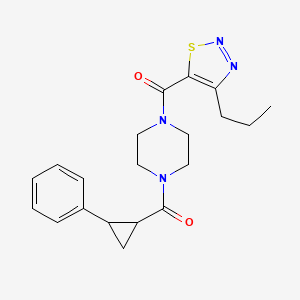
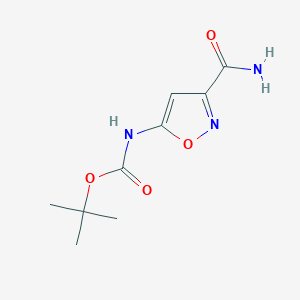
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2415604.png)
